molecular formula C₂₀H₂₄O₄ B1156783 (1,2-α),(6,2')-Diepoxy Exemestane

(1,2-α),(6,2')-Diepoxy Exemestane

Cat. No.: B1156783
M. Wt: 328.4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,2-α),(6,2')-Diepoxy Exemestane, commonly referred to as exemestane, is a steroidal aromatase inactivator used primarily in the treatment of hormone receptor-positive (HR+) breast cancer in postmenopausal women. Structurally, it mimics androstenedione, the natural substrate of the aromatase enzyme, and features a 6-methylidene group critical for its irreversible binding mechanism . Exemestane exerts its therapeutic effect by covalently binding to the aromatase enzyme’s substrate-binding pocket, leading to permanent inactivation and subsequent suppression of estrogen synthesis .

Clinically, exemestane reduces plasma estrogen levels by >90%, achieving near-total aromatase inhibition in vivo . It is approved for adjuvant therapy after tamoxifen failure, metastatic breast cancer, and prophylactic use in high-risk populations due to its efficacy in reducing tumor recurrence and contralateral breast cancer incidence . Notably, exemestane is metabolized into weakly androgenic compounds, which may mitigate certain adverse effects compared to nonsteroidal aromatase inhibitors (AIs) .

Properties

Molecular Formula

C₂₀H₂₄O₄

Molecular Weight

328.4

Origin of Product

United States

Comparison with Similar Compounds

Versus Nonsteroidal AIs

  • Exemestane vs. Anastrozole : In the MA27 trial, both agents showed equivalent efficacy in disease-free survival (DFS) when used upfront. However, exemestane demonstrated a lower incidence of new-onset osteoporosis (7.3% vs. 8.9%) and hyperlipidemia (3.5% vs. 5.1%) .
  • Sequential Use: Exemestane retains efficacy in patients progressing on nonsteroidal AIs, achieving a clinical benefit rate of >30% in third-line settings .

Versus Tamoxifen

  • Switching to exemestane after 2–3 years of tamoxifen improved DFS by 32% (HR: 0.68; p < 0.001) and reduced contralateral breast cancer risk by 56% compared to continued tamoxifen .

Versus Megestrol Acetate

  • 123.4 weeks; p = 0.039) and progression-free survival (20.3 vs. 16.6 weeks; p = 0.037) .

Biomarker and Combination Therapy Insights

  • Everolimus Synergy : Exemestane combined with everolimus (an mTOR inhibitor) doubled progression-free survival in hormone-resistant cases (10.6 vs. 4.1 months; HR: 0.36; p < 0.001) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.